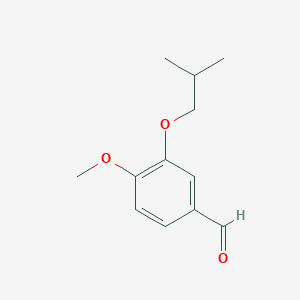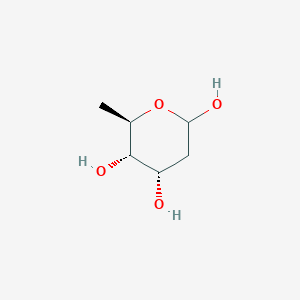
D-(+)-Galacturonic acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Galacturonic acid monohydrate: is a sugar acid derived from D-galactose. It is an oxidized form of D-galactose and is a key component of pectin, existing as the polymer polygalacturonic acid . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate is typically synthesized through the hydrolysis of pectin using pectinase enzymes. The hydrolysis process breaks down the pectin into its constituent monosaccharides, including D-galacturonic acid. The resulting product is then extracted and purified to obtain D-galacturonic acid monohydrate .
Industrial Production Methods: In industrial settings, the production of D-galacturonic acid monohydrate involves the controlled hydrolysis of pectin under specific reaction conditions to ensure high yield and purity. The process includes steps such as enzymatic hydrolysis, extraction, and purification .
化学反応の分析
Types of Reactions: D-(+)-Galacturonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: D-Galacturonic acid can be oxidized to form galactaric acid (mucic acid) using strong oxidizing agents such as nitric acid.
Reduction: Reduction of D-galacturonic acid can yield D-galactose using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galacturonic acid, leading to the formation of esters and ethers.
Major Products Formed:
Oxidation: Galactaric acid (mucic acid)
Reduction: D-Galactose
Substitution: Various esters and ethers depending on the substituents used.
科学的研究の応用
Chemistry: D-(+)-Galacturonic acid monohydrate is used as a standard reference material in high-performance liquid chromatography (HPLC) for the quantification of polysaccharides derived from plant sources .
Biology: In biological research, D-galacturonic acid monohydrate is utilized to study the metabolism of uronic acids and their role in cellular processes .
Medicine: this compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the food industry, D-galacturonic acid monohydrate is used in the production of pectin-based products and as a gelling agent .
作用機序
D-(+)-Galacturonic acid monohydrate exerts its effects through its interaction with various molecular targets and pathways. It is involved in the biosynthesis of pectin, where it forms the backbone of the polygalacturonic acid chain. The compound’s carboxylic acid group at C6 and aldehyde group at C1 play crucial roles in its reactivity and interactions with other molecules .
類似化合物との比較
D-Glucuronic acid: Another uronic acid derived from glucose, used in detoxification processes in the liver.
L-Rhamnose: A naturally occurring deoxy sugar, often found in plant glycosides.
D-Mannuronic acid: A uronic acid derived from mannose, commonly found in alginates.
Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its role as a primary component of pectin, which is essential for plant cell wall structure and integrity. Its ability to form gels and its involvement in various biochemical pathways make it distinct from other similar compounds .
特性
分子式 |
C6H12O8 |
|---|---|
分子量 |
212.15 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |
InChIキー |
BGHPCEJXDOGRGW-KSSASCOMSA-N |
異性体SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)




